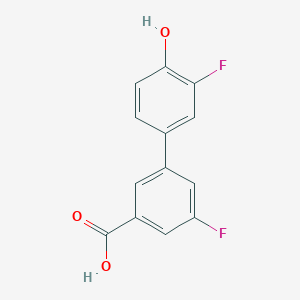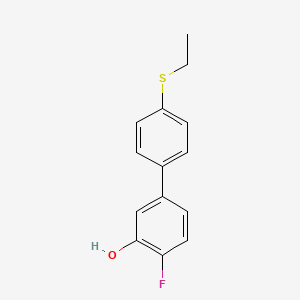
3-Fluoro-4-(naphthalen-1-yl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% (3F4N-1-95) is an organofluorine compound that is commonly used in various scientific research applications. It is a versatile compound that can be synthesized in a variety of ways and can be used for a wide range of purposes.
Applications De Recherche Scientifique
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is a versatile compound that can be used for a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a building block for the synthesis of other compounds. It is also used in the synthesis of pharmaceuticals, pesticides, and other compounds. In addition, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been used in the study of the effects of fluorine on biological systems, as well as in the study of the effects of fluorine on the environment.
Mécanisme D'action
The mechanism of action of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is not fully understood. However, it is believed that the compound acts as a Lewis acid, which means that it can react with certain molecules to form new compounds. It is also believed that the compound can form hydrogen bonds with other molecules, which can affect the structure and activity of the molecules it interacts with. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% can form complexes with other molecules, which can affect the stability and reactivity of the molecules it interacts with.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% are not fully understood. However, it is believed that the compound can act as an antioxidant, which can protect cells from damage caused by free radicals. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% has been shown to have anti-inflammatory and anti-cancer properties. It has also been shown to have anti-bacterial and anti-fungal properties, which can be beneficial in the treatment of certain infections.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound is that it is relatively easy to synthesize and can be used in a variety of applications. Additionally, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% is relatively stable and can be stored for long periods of time without significant degradation.
However, there are also some limitations to using 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% in laboratory experiments. For example, the compound is relatively unstable in the presence of light and heat, which can affect the results of experiments. Additionally, the compound can be toxic if not handled properly, and it can be difficult to remove from laboratory equipment.
Orientations Futures
The potential future directions for 3-Fluoro-4-(naphthalen-1-yl)phenol, 95% are numerous. One potential direction is the development of new synthesis methods for the compound. Additionally, further research could be conducted to investigate the biochemical and physiological effects of the compound, as well as its potential applications in the pharmaceutical and environmental sectors. Additionally, further research could be conducted to investigate the mechanism of action of the compound and its potential uses in the synthesis of new compounds. Finally, further research could be conducted to investigate the potential toxicity of the compound and its potential uses as a food additive or preservative.
Méthodes De Synthèse
3-Fluoro-4-(naphthalen-1-yl)phenol, 95% can be synthesized through a variety of methods, including the use of a Friedel-Crafts acylation reaction. This reaction involves the use of a Friedel-Crafts catalyst, such as AlCl3, to react an aromatic compound with an acid chloride. In the case of 3-Fluoro-4-(naphthalen-1-yl)phenol, 95%, the aromatic compound is naphthalene-1-yl chloride and the acid chloride is 3-fluoro-4-hydroxybenzoyl chloride. The reaction produces the desired product, 3-Fluoro-4-(naphthalen-1-yl)phenol, 95%, and is often conducted in a solvent such as methanol or ethanol.
Propriétés
IUPAC Name |
3-fluoro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO/c17-16-10-12(18)8-9-15(16)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBFONVIOAQKLRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=C(C=C(C=C3)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Fluoro-4-[5-(methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6374423.png)


